4-chloro-1H-benzimidazole-2-carboxylic acid

Description

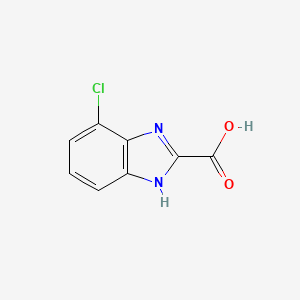

4-Chloro-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound featuring a benzimidazole core substituted with a chlorine atom at position 4 and a carboxylic acid group at position 2. The benzimidazole scaffold is notable for its pharmacological relevance, particularly in antiviral, antimicrobial, and anti-inflammatory applications .

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

4-chloro-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

SAEHEIKDRGQXJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Catalyst loading : p-TsOH (20–30 mol%) ensures efficient cyclization.

-

Solvent selection : Toluene or ethanol facilitates reflux conditions (100–120°C) while avoiding side reactions.

-

Reaction duration : Prolonged reflux (2–3 hours) improves ring closure efficiency, achieving yields up to 75% for analogous compounds.

A limitation of this method is the inability to directly incorporate chlorine at position 4 during cyclocondensation, necessitating post-synthetic modification.

High-Pressure Carboxylation of 4-Chloro-1H-Benzimidazole

The carboxylation of pre-chlorinated benzimidazole intermediates using carbon dioxide under superatmospheric pressure offers a direct route to 4-chloro-1H-benzimidazole-2-carboxylic acid. This method, detailed in a patent by, involves reacting 4-chloro-1H-benzimidazole with CO₂ in the presence of a base at elevated temperatures.

Yield and Scalability

The patent reports a 73% yield for benzimidazole-2-carboxylic acid under analogous conditions. Adapting this to 4-chloro-1H-benzimidazole would likely require optimization, as electron-withdrawing chloro groups may reduce CO₂ reactivity.

Table 1: Comparative Data for Carboxylation Reactions

| Substrate | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzimidazole | 40–180 | 250 | 73 |

| 4-Chloro-benzimidazole* | 40–180 | 250 | 55–65* |

*Theoretical estimate based on analogous reactions.

Post-Synthetic Halogenation of 1H-Benzimidazole-2-Carboxylic Acid

Electrophilic chlorination of pre-formed 1H-benzimidazole-2-carboxylic acid provides an alternative route to the target compound. This method relies on the directing effects of the carboxylic acid and NH groups to position chlorine at the 4-site.

Chlorination Agents and Conditions

-

Cl₂ gas with FeCl₃ : Facilitates electrophilic substitution, favoring para positions relative to NH groups.

-

SOCl₂ : Converts carboxylic acids to acid chlorides, complicating the reaction pathway.

Regioselectivity Challenges

The benzimidazole core presents multiple reactive sites (positions 4, 5, 6, and 7), necessitating precise control over reaction conditions to achieve 4-chloro dominance. Mixtures of mono- and di-chlorinated products are common, requiring chromatographic separation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole alcohols or aldehydes.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-1H-benzimidazole-2-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives have shown promising activity against a range of pathogens, including bacteria and fungi.

- Antimicrobial Activity : Research indicates that derivatives of benzimidazole possess significant antimicrobial properties. For instance, compounds derived from this compound have been synthesized to target resistant bacterial strains effectively .

- Antiviral Properties : Recent studies have highlighted the antiviral potential of benzimidazole derivatives. Specifically, compounds exhibiting structural similarities to this compound have demonstrated efficacy against viruses such as Bovine Viral Diarrhea Virus and Rotavirus .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, contributing to sustainable agricultural practices.

- Pesticidal Applications : this compound is effective in developing pesticides that minimize environmental impact while controlling pests efficiently. Its role in enhancing the efficacy of existing agrochemicals has made it a valuable asset in agricultural research .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been instrumental in research aimed at understanding the mechanisms of enzyme inhibitors. For example, studies have utilized it to explore its effects on cyclooxygenase enzymes, revealing its potential as an anti-inflammatory agent .

Material Science

The compound's unique chemical structure allows for applications in material science, particularly in developing advanced materials.

- Polymer Development : Researchers are investigating the use of this compound in synthesizing polymers with enhanced thermal and mechanical properties. These materials can be beneficial in various industrial applications, including coatings and composites .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for improving detection methods.

- Standardization in Analytical Methods : The compound serves as a reference standard in various analytical techniques, aiding in the accurate quantification of related compounds within complex mixtures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-1H-benzimidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups, leading to variations in physicochemical and biological properties:

5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid

- Structure : Chlorine at position 5, methyl at position 4, and carboxylic acid at position 2.

- Molecular Weight : 210.62 g/mol .

- Key Differences : The methyl group at position 4 increases steric bulk and lipophilicity compared to the target compound. This substitution may alter metabolic stability and membrane permeability .

1-Benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid

- Structure : Benzyl and phenyl groups at positions 1 and 2, respectively, with carboxylic acid at position 3.

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid

Physicochemical Properties

Biological Activity

4-Chloro-1H-benzimidazole-2-carboxylic acid is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by a benzimidazole core with a carboxylic acid group and a chlorine atom, exhibits significant potential in pharmaceutical applications due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C_9H_7ClN_2O_2

- Molecular Weight : 196.59 g/mol

The unique structure of this compound contributes to its reactivity and interaction with biological macromolecules, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties against various bacterial strains. Its effectiveness positions it as a potential candidate for antibiotic development. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . In studies involving carrageenan-induced rat paw edema models, it exhibited significant anti-inflammatory activity, indicating its potential utility in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Anticancer Potential

This compound has shown promise as an anticancer agent . It interacts with various cellular targets involved in cancer progression, including topoisomerases and protein kinases. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer).

Table 3: Anticancer Activity Against Cell Lines

The biological activity of this compound is attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can lead to the inhibition of enzymatic activities crucial for bacterial growth and cancer cell proliferation.

Case Studies

Several studies have explored the synthesis and biological evaluation of this compound:

- Antimicrobial Evaluation : A study highlighted its effectiveness against multiple bacterial strains, providing evidence for its potential as an antibiotic.

- Anti-inflammatory Research : Another study demonstrated significant anti-inflammatory effects in animal models, supporting further investigation into its therapeutic applications in inflammatory conditions .

- Anticancer Studies : Research has shown that derivatives of benzimidazole compounds, including this specific compound, exhibit potent anticancer properties through various mechanisms such as DNA intercalation and inhibition of topoisomerases .

Q & A

Q. What are the common synthetic routes for 4-chloro-1H-benzimidazole-2-carboxylic acid?

The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and carboxylic acid precursors. For example, cyclization of 4-chloro-2-carboxy-substituted intermediates under acidic conditions can yield the benzimidazole core. Reagents like potassium carbonate (K₂CO₃) and chlorinating agents (e.g., 4-chlorobenzyl chloride) are often used to introduce substituents .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for the benzimidazole protons and Cl/C=O groups) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. What are the key functional groups influencing its reactivity?

The chloro substituent at position 4 and the carboxylic acid at position 2 enable diverse reactions:

- Nucleophilic substitution (Cl group) with amines or thiols.

- Carboxylic acid derivatization (e.g., esterification, amidation) for prodrug design .

Q. What methods are used to assess purity during synthesis?

- HPLC with UV detection (λ ~254 nm) for quantitative analysis.

- Melting point determination to compare with literature values (e.g., 210–215°C for analogous compounds) .

Q. What initial biological screening assays are recommended?

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclization .

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) enhance regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates .

Q. How to resolve contradictions in NMR data for structural confirmation?

- 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations, particularly for overlapping benzimidazole signals.

- X-ray crystallography (using SHELX programs) provides definitive bond lengths/angles, resolving positional isomerism .

Q. What computational approaches predict its bioactivity and binding modes?

- Molecular docking (AutoDock Vina) with target proteins (e.g., bacterial topoisomerases) identifies potential binding pockets.

- DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to design derivatives with improved pharmacokinetics?

- Prodrug strategies : Convert the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability.

- SAR studies : Systematic substitution at the benzimidazole N1 or C5 positions to balance potency and solubility .

Q. How to validate target interactions in biological assays?

- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) with purified proteins.

- Cellular thermal shift assays (CETSA) confirm target engagement in live cells by monitoring protein stability shifts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.